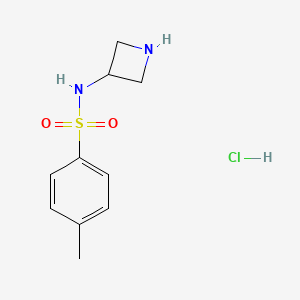

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride” is a chemical compound that contains an azetidine ring, a sulfonamide group, and a benzene ring. Azetidine is a four-membered ring with one nitrogen atom . Sulfonamides are organic sulfur compounds that contain the -SO2NH2 group . The benzene ring is a six-membered ring with alternating double bonds .

Molecular Structure Analysis

The azetidine ring in this compound is likely to introduce strain due to its small ring size, which can influence its reactivity . The sulfonamide group can participate in hydrogen bonding due to the presence of the N-H bond .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, azetidines can undergo reactions at the nitrogen atom, such as alkylation . Sulfonamides can undergo reactions at the sulfur atom, such as oxidation, or at the nitrogen atom, such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, purity, and conditions. For example, its solubility would depend on the presence and nature of any substituents on the rings .Scientific Research Applications

Heterocyclic Compound Synthesis

In the field of organic chemistry, sulfonamide derivatives play a crucial role. A study by Mohsein et al. (2019) focuses on the synthesis of new heterocyclic compounds starting from 3-hydroxy-4-aminobenzene sulfonamide, leading to the creation of various derivatives with potential applications in drug development and materials science (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Antimicrobial and Anti-Inflammatory Properties

Kendre et al. (2012) have synthesized azetidin-2-one derivatives containing aryl sulfonate moieties, exhibiting significant anti-inflammatory and antimicrobial activities. These findings are pivotal for developing new pharmaceutical agents (Kendre, Landge, & Bhusare, 2012).

Antitumor Potential

Owa et al. (2002) explored sulfonamide-focused libraries for antitumor properties, identifying compounds with potent cell cycle inhibitory effects. These compounds, including sulfonamides, have shown promise in clinical trials for cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Pro-Apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) investigated the pro-apoptotic effects of new sulfonamide derivatives on cancer cells. Their research demonstrates the potential of these compounds in inducing apoptosis in cancer cells, a crucial mechanism for cancer therapy (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Anticancer and Antimicrobial Agents

El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, showing notable antimicrobial and antiproliferative effects. This research enhances the understanding of sulfonamide derivatives as potential therapeutic agents (El-Gilil, 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(azetidin-3-yl)-4-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9;/h2-5,9,11-12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKVOBMMHHWPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2923648.png)

![N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2923655.png)

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)

![1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2923657.png)

![[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2923660.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2923663.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)